molecular formula C18H23ClN2O B5417306 (3S,4R)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol

(3S,4R)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol

Cat. No.: B5417306
M. Wt: 318.8 g/mol
InChI Key: CMJIKAJCLCNESU-KBXCAEBGSA-N
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Description

(3S,4R)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by its attachment to the piperidine ring. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous purification processes such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Halogenation and other substitution reactions can modify the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3S,4R)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the piperidine ring may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol is unique due to its specific stereochemistry and the presence of both quinoline and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S,4R)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O/c1-3-14-11-21(10-9-18(14,2)22)12-15-8-7-13-5-4-6-16(19)17(13)20-15/h4-8,14,22H,3,9-12H2,1-2H3/t14-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJIKAJCLCNESU-KBXCAEBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1(C)O)CC2=NC3=C(C=CC=C3Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(CC[C@@]1(C)O)CC2=NC3=C(C=CC=C3Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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